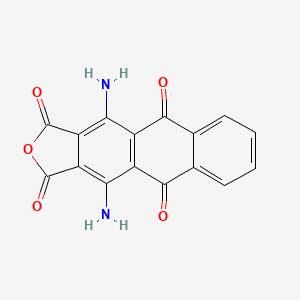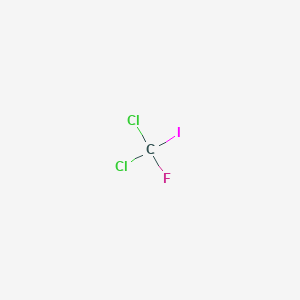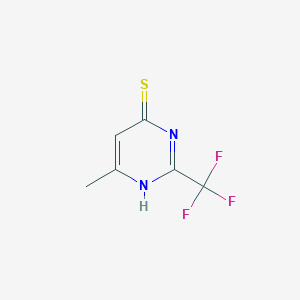
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is notable for its unique chemical structure, which includes two amino groups and a dicarboxylic anhydride moiety. It has applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride can be synthesized through several methods. One common approach involves the reaction of 1,4-diaminoanthraquinone with dicarboxylic acid derivatives. For instance, the compound can be prepared from 1,4-diaminoanthraquinone-2,3-dicarboxylic acid imide by heating with concentrated sulfuric acid . Another method involves the reaction of 1,4-dichloroanthraquinone-2,3-dicarboxylic acid or its anhydride with ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydroanthraquinone derivatives.
Substitution: The amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the anthraquinone core.
科学的研究の応用
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It is used in the production of dyes and pigments, particularly for its vibrant colors and stability.
作用機序
The mechanism of action of 1,4-diaminoanthraquinone-2,3-dicarboxylic anhydride involves its interaction with various molecular targets. In biological systems, it can inhibit crucial proteins and nucleic acid synthesis, which is why it is being studied for its anticancer properties . The compound’s effects are mediated through its ability to form stable complexes with cellular components, disrupting normal cellular functions.
類似化合物との比較
Similar Compounds
1,4-Diaminoanthraquinone: A closely related compound used in dyes and pigments.
1,4-Diamino-2,3-dihydroanthraquinone: Another derivative with similar applications in dyes and pigments.
Uniqueness
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride is unique due to its dicarboxylic anhydride moiety, which imparts distinct chemical properties and reactivity compared to other anthraquinone derivatives. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
3176-87-2 |
|---|---|
分子式 |
C16H8N2O5 |
分子量 |
308.24 g/mol |
IUPAC名 |
4,11-diaminonaphtho[2,3-f][2]benzofuran-1,3,5,10-tetrone |
InChI |
InChI=1S/C16H8N2O5/c17-11-7-8(12(18)10-9(11)15(21)23-16(10)22)14(20)6-4-2-1-3-5(6)13(7)19/h1-4H,17-18H2 |
InChIキー |
JLSLIROFCPAEGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C4C(=C3N)C(=O)OC4=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine](/img/structure/B13417267.png)
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B13417271.png)
![2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide](/img/structure/B13417273.png)

![trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate](/img/structure/B13417289.png)

![methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate](/img/structure/B13417311.png)


![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)


